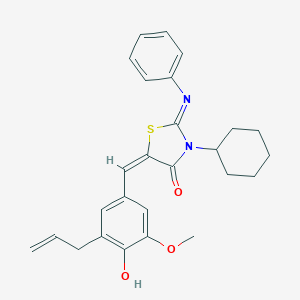![molecular formula C20H24ClN5O3S B301350 N-TERT-BUTYL-2-({7-[(3-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE](/img/structure/B301350.png)
N-TERT-BUTYL-2-({7-[(3-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-TERT-BUTYL-2-({7-[(3-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE is a complex organic compound with a unique structure that includes a tert-butyl group, a chlorobenzyl group, and a purine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-2-({7-[(3-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE can be achieved through several methods. One efficient method involves the reaction of tert-butyl benzoate with nitriles, catalyzed by Zn(ClO4)2·6H2O under solvent-free conditions at 50°C. This reaction yields N-tert-butyl amides in high yields (87-97%) within a short time (1-5 hours) . Another method involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by Cu(OTf)2 at room temperature, also yielding high purity products .
Industrial Production Methods
Industrial production of N-tert-butyl amides typically involves the Ritter reaction, where tert-butanol reacts with nitriles in the presence of acids. This method is favored for its atomic economy and efficiency, although it requires careful control of reaction conditions to avoid byproducts .
Analyse Chemischer Reaktionen
Types of Reactions
N-TERT-BUTYL-2-({7-[(3-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-TERT-BUTYL-2-({7-[(3-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and viral infections.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity
Wirkmechanismus
The mechanism of action of N-TERT-BUTYL-2-({7-[(3-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory, antiviral, or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Finasteride: Used to treat benign prostatic hyperplasia.
Nelfinavir: An HIV protease inhibitor.
CPI-1189: A neuroprotective agent for HIV-associated CNS disease .
Uniqueness
N-TERT-BUTYL-2-({7-[(3-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE is unique due to its specific structural features, such as the combination of a tert-butyl group and a purine derivative
Eigenschaften
Molekularformel |
C20H24ClN5O3S |
|---|---|
Molekulargewicht |
450 g/mol |
IUPAC-Name |
N-tert-butyl-2-[7-[(3-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H24ClN5O3S/c1-20(2,3)23-14(27)11-30-18-22-16-15(17(28)25(5)19(29)24(16)4)26(18)10-12-7-6-8-13(21)9-12/h6-9H,10-11H2,1-5H3,(H,23,27) |
InChI-Schlüssel |
LCUWPOFFJVUPRB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)CSC1=NC2=C(N1CC3=CC(=CC=C3)Cl)C(=O)N(C(=O)N2C)C |
Kanonische SMILES |
CC(C)(C)NC(=O)CSC1=NC2=C(N1CC3=CC(=CC=C3)Cl)C(=O)N(C(=O)N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Chlorophenyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B301267.png)
![5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301269.png)
![1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301271.png)
![17-(3-Bromo-4-methylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B301274.png)
![methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate](/img/structure/B301276.png)
![2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B301277.png)

![methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B301279.png)
![methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B301280.png)
![(2Z,5Z)-3-METHYL-2-(METHYLIMINO)-5-[(3-PHENYL-1-PROPANOYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B301282.png)
![isopropyl 4-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301283.png)
![Isopropyl 4-(5-{[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B301284.png)
![3-(2,4-Dichlorophenyl)-5-{[5-(3-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B301285.png)
![5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole](/img/structure/B301289.png)
